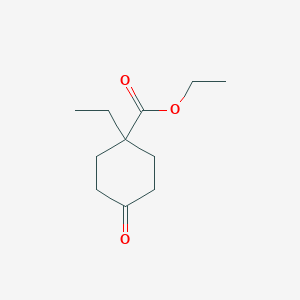

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-3-11(10(13)14-4-2)7-5-9(12)6-8-11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQTYJFKOHBZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619978 | |

| Record name | Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59032-71-2 | |

| Record name | Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-Ethyl-4-Oxocyclohexanecarboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of ethyl 1-ethyl-4-oxocyclohexanecarboxylate, a valuable substituted cyclohexanone derivative. The core of this synthesis is the α-alkylation of a β-keto ester, a fundamental transformation in organic chemistry. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and present the information in a clear, structured format to facilitate its application in a research and development setting. The synthesis begins with the commercially available ethyl 4-oxocyclohexanecarboxylate and proceeds via enolate formation and subsequent alkylation with an ethyl halide. This guide is designed to be a self-contained resource, offering both theoretical insights and practical, actionable steps for the successful synthesis of the target molecule.

Introduction and Strategic Overview

This compound is a substituted cyclohexanone, a structural motif present in numerous biologically active molecules and a key building block in the synthesis of more complex chemical entities.[1][2][3] The strategic placement of the ketone, ester, and alkyl functionalities provides multiple points for further chemical modification, making it a versatile intermediate in medicinal chemistry and materials science.

The synthesis of this target molecule is predicated on the α-alkylation of a β-keto ester.[4][5][6][7] This class of compounds exhibits notable acidity at the α-carbon, situated between the two carbonyl groups, allowing for facile deprotonation to form a resonance-stabilized enolate. This nucleophilic enolate can then be reacted with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the α-position.

Our synthetic strategy commences with the readily available starting material, ethyl 4-oxocyclohexanecarboxylate.[1][8][9] This precursor will be deprotonated using a suitable base to generate the corresponding enolate, which will then be alkylated with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction to yield the desired product, this compound.

Visualizing the Synthetic Pathway

Figure 1: A high-level overview of the synthetic workflow for this compound.

Mechanistic Insights: The Chemistry of Enolate Alkylation

The success of this synthesis hinges on the controlled formation and subsequent alkylation of the enolate of ethyl 4-oxocyclohexanecarboxylate. The mechanism can be dissected into two primary steps:

-

Enolate Formation: The α-proton of the β-keto ester is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups and the resonance stabilization of the resulting conjugate base. A strong base, such as sodium ethoxide (NaOEt), is typically employed to deprotonate the α-carbon, yielding a nucleophilic enolate ion. The choice of an alkoxide base corresponding to the ester (ethoxide for an ethyl ester) is crucial to prevent transesterification as a side reaction.

-

SN2 Alkylation: The generated enolate anion acts as a potent nucleophile and attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide) in a bimolecular nucleophilic substitution (SN2) reaction.[4] This step forges the new carbon-carbon bond and introduces the ethyl group at the 1-position of the cyclohexanone ring. For this reaction to be efficient, primary or methyl halides are preferred, as tertiary halides would lead to elimination products.[4]

Visualizing the Reaction Mechanism

Figure 2: The reaction mechanism for the α-alkylation of ethyl 4-oxocyclohexanecarboxylate.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 | C₉H₁₄O₃ | 170.21 |

| Sodium Ethoxide (NaOEt) | 141-52-6 | C₂H₅NaO | 68.05 |

| Ethyl Iodide (EtI) | 75-03-6 | C₂H₅I | 155.97 |

| Anhydrous Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 |

| Diethyl Ether (Et₂O) | 60-29-7 | (C₂H₅)₂O | 74.12 |

| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and dried thoroughly. The apparatus is then placed under an inert atmosphere of nitrogen or argon.

-

Enolate Formation: To the flask, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol (50 mL). Stir the mixture until the sodium ethoxide is fully dissolved. In the dropping funnel, place a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous ethanol (20 mL). Add the solution of the β-keto ester dropwise to the stirred solution of sodium ethoxide over 30 minutes at room temperature. After the addition is complete, stir the reaction mixture for an additional hour to ensure complete enolate formation.

-

Alkylation: To the resulting enolate solution, add ethyl iodide (1.2 equivalents) dropwise via the dropping funnel over 20 minutes. After the addition, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add 50 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash them with a saturated aqueous solution of ammonium chloride (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Alternative Approaches: Phase-Transfer Catalysis

For laboratories looking to avoid the use of strong alkoxide bases and anhydrous conditions, phase-transfer catalysis (PTC) offers a compelling alternative.[10][11][12] This method involves the use of a milder base, such as potassium carbonate, in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).[13] The catalyst facilitates the transfer of the enolate from the aqueous or solid phase to the organic phase where it can react with the alkyl halide.[13] This approach often leads to high yields under milder conditions and can be more scalable.[12]

Conclusion

The synthesis of this compound is a straightforward yet illustrative example of a cornerstone reaction in organic synthesis: the α-alkylation of a β-keto ester. The protocol detailed in this guide provides a reliable and reproducible method for obtaining this valuable intermediate. By understanding the underlying mechanism and the critical experimental parameters, researchers can confidently apply this methodology and adapt it as needed for the synthesis of other substituted cyclohexanone derivatives. The potential for employing alternative techniques such as phase-transfer catalysis further enhances the versatility of this synthetic approach.

References

- Wang, Y., Li, Y., Lian, M., Zhang, J., Liu, Z., Tang, X., Yin, H., & Meng, Q. (2018). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(2), 293-299. [Link]

- Kim, D. Y., & Park, E. J. (2002). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry, 67(25), 9481–9484. [Link]

- Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. (2018). Organic & Biomolecular Chemistry. [Link]

- Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025). Sciencemadness.org. [Link]

- Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]

- Alkylation of Enolate Ions. (2024). Chemistry LibreTexts. [Link]

- Alkylation of Enolate Ions. (2025). Chemistry LibreTexts. [Link]

- Alkylation of Enolate Ions. (n.d.).

- A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.).

- Ester Enolates. (n.d.). University of Calgary. [Link]

- Cas No.

- Ethyl 4-oxocyclohexanecarboxyl

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]

- 10. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]

ethyl 1-ethyl-4-oxocyclohexanecarboxylate chemical properties

An In-Depth Technical Guide to Ethyl 4-Oxocyclohexanecarboxylate: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Note on Nomenclature

This guide provides a comprehensive technical overview of Ethyl 4-oxocyclohexanecarboxylate (CAS No. 17159-79-4). While the topic requested was "ethyl 1-ethyl-4-oxocyclohexanecarboxylate," extensive database searches indicate that this specific structure is not a commonly synthesized or cataloged compound. The prevalent and well-documented chemical intermediate is Ethyl 4-oxocyclohexanecarboxylate, which lacks the 1-position ethyl group. It is presumed that this is the intended subject of this guide. This versatile bifunctional molecule, featuring both a ketone and an ester, serves as a cornerstone synthon in the construction of complex alicyclic systems, making it a molecule of significant interest in medicinal chemistry and organic synthesis.

This document will delve into the core chemical properties, synthesis, reactivity, and applications of Ethyl 4-oxocyclohexanecarboxylate, providing the field-proven insights necessary for its effective utilization in a laboratory and drug development context.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is paramount before its inclusion in any synthetic workflow. Ethyl 4-oxocyclohexanecarboxylate is a clear, colorless to light yellow liquid under standard conditions.[1] Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for Ethyl 4-oxocyclohexanecarboxylate

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 4-oxocyclohexane-1-carboxylate | [2] |

| CAS Number | 17159-79-4 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₃ | [1][2][3] |

| Molecular Weight | 170.21 g/mol | [1][2][3] |

| Synonyms | 4-(Ethoxycarbonyl)cyclohexanone, Ethyl 4-cyclohexanonecarboxylate, 4-Carboethoxycyclohexanone | [1][2][4] |

| InChI Key | ZXYAWONOWHSQRU-UHFFFAOYSA-N | [2][3][4] |

| SMILES | CCOC(=O)C1CCC(=O)CC1 | [2][3][4] |

Table 2: Physicochemical Properties of Ethyl 4-oxocyclohexanecarboxylate

| Property | Value | Source(s) |

| Appearance | Clear colorless to yellow liquid | [1][] |

| Boiling Point | 150-152 °C at 40 mmHg | [1][4] |

| Density | 1.068 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.461 | [1][4] |

| Flash Point | 110 °C (230 °F) - closed cup | [4] |

| Solubility | Insoluble in water; Soluble in chloroform, methanol | [1][6] |

Synthesis and Mechanistic Insights: The Dieckmann Condensation

The most prominent and efficient route for synthesizing six-membered cyclic β-keto esters like Ethyl 4-oxocyclohexanecarboxylate is the Dieckmann condensation.[7][8] This is an intramolecular Claisen condensation of a 1,7-diester, in this case, diethyl pimelate (diethyl heptanedioate).[7][9]

Causality of the Experimental Choice : The Dieckmann condensation is favored because it leverages the thermodynamic stability of forming a six-membered ring.[7] The reaction is base-catalyzed, typically using a strong base like sodium ethoxide. The base's role is to deprotonate the α-carbon of one ester group, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the second ester group on the same molecule, leading to cyclization. A subsequent acidic workup is required to protonate the resulting enolate and yield the final β-keto ester product.[7][9]

Sources

- 1. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]

- 2. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-Oxocyclohexanecarboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 对环己酮甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cas 17159-79-4,Ethyl 4-oxocyclohexanecarboxylate | lookchem [lookchem.com]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Spectroscopic Characterization of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate: A Technical Guide

Introduction

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a substituted cyclohexanone derivative with potential applications in organic synthesis and drug discovery. As with any novel compound, unambiguous structural elucidation is paramount. This technical guide provides a comprehensive overview of the spectroscopic methodologies required to characterize this target molecule. While a literature search of common chemical databases did not yield existing experimental spectroscopic data for this compound, this guide will detail the expected spectroscopic data based on its chemical structure and provide field-proven protocols for its acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals who are familiar with standard analytical techniques.

The synthesis of this compound would likely proceed via the alkylation of the enolate of its precursor, ethyl 4-oxocyclohexanecarboxylate. This synthetic context is crucial as it informs potential impurities that may be observed during spectroscopic analysis.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound contains several key functional groups and proton environments that will give rise to distinct spectroscopic signals.

Caption: Experimental workflow for synthesis and spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | ~ 209 |

| C=O (Ester) | ~ 175 |

| -O-C H₂-CH₃ | ~ 61 |

| C -1 | ~ 50 |

| Cyclohexane CH₂ | ~ 35 - 45 |

| -CH₂-CH₃ (on C1) | ~ 28 |

| -O-CH₂-C H₃ | ~ 14 |

| -C H₂-CH₃ (on C1) | ~ 8 |

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled (e.g., zgpg30)

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2.0 s

-

Spectral width: 0 to 220 ppm

-

-

Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.

Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

-

Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region of the spectrum. The ketone carbonyl will appear around 209 ppm, while the ester carbonyl will be further upfield at approximately 175 ppm.

-

Oxygenated Carbons: The carbon of the ethyl ester directly attached to the oxygen will be observed around 61 ppm.

-

Quaternary Carbon: The C1 carbon of the cyclohexane ring, which is substituted with both the ethyl and the ester groups, will be a quaternary carbon and is predicted to have a chemical shift around 50 ppm.

-

Aliphatic Carbons: The remaining methylene and methyl carbons will appear in the upfield region of the spectrum, as detailed in the data table.

Infrared (IR) Spectroscopy

Predicted IR Data

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C=O (Ketone) | ~ 1715 | Strong |

| C=O (Ester) | ~ 1735 | Strong |

| C-O (Ester) | ~ 1200 - 1150 | Strong |

| C-H (sp³) | ~ 2950 - 2850 | Medium-Strong |

Experimental Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Processing: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Interpretation of the Predicted IR Spectrum

The IR spectrum is particularly useful for identifying the key functional groups.

-

Carbonyl Stretches: The most prominent features will be two strong absorption bands in the carbonyl region. The ketone C=O stretch is expected around 1715 cm⁻¹, and the ester C=O stretch at a slightly higher frequency, around 1735 cm⁻¹. The presence of two distinct peaks in this region would be strong evidence for the presence of both functional groups.

-

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the ester group is expected in the fingerprint region, between 1200 and 1150 cm⁻¹.

-

C-H Stretches: The aliphatic C-H stretching vibrations of the ethyl and cyclohexyl groups will appear as a series of bands in the 2950-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data

| Ion | m/z |

| [M]⁺ | 198 |

| [M - OCH₂CH₃]⁺ | 153 |

| [M - COOCH₂CH₃]⁺ | 125 |

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, in which case the protonated molecule [M+H]⁺ at m/z 199 would be observed.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Interpretation of the Predicted Mass Spectrum

Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern.

-

Molecular Ion: The molecular ion peak ([M]⁺) for this compound (C₁₁H₁₈O₃) is expected at a mass-to-charge ratio (m/z) of 198.

-

Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃), which would result in a fragment ion at m/z 153. Loss of the entire ethoxycarbonyl group (-COOCH₂CH₃) would lead to a fragment at m/z 125. These fragmentation patterns would provide further confirmation of the proposed structure.

Conclusion

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

An In-Depth Technical Guide to Ethyl 4-Oxocyclohexanecarboxylate: A Keystone Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

Ethyl 4-oxocyclohexanecarboxylate, identified by the CAS number 17159-79-4 , is a bifunctional organic molecule that has garnered significant attention in the realms of pharmaceutical and chemical synthesis.[1][2][3] Structurally, it is an ethyl ester derivative of 4-oxocyclohexanecarboxylic acid, presenting as a colorless to pale yellow liquid with a subtle ester-like scent.[1] Its intrinsic value lies in the strategic placement of a ketone and an ester functional group within a six-membered carbocyclic framework. This arrangement provides two distinct reactive centers, making it a highly versatile intermediate for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents and other bioactive compounds.[1][4] This guide offers a comprehensive overview of its synthesis, properties, and critical applications, providing researchers with the foundational knowledge to effectively harness its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in a laboratory setting. The key data for ethyl 4-oxocyclohexanecarboxylate is summarized below.

| Property | Value | Source |

| CAS Number | 17159-79-4 | [2][3][5] |

| Molecular Formula | C₉H₁₄O₃ | [2][3][5] |

| Molecular Weight | 170.21 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 150-152 °C at 40 mmHg | [6] |

| Density | 1.068 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.461 | [6] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and ether. | [1] |

Spectroscopic Data Analysis

The structural identity of ethyl 4-oxocyclohexanecarboxylate is unequivocally confirmed by its characteristic spectroscopic signatures.

| Spectrum Type | Key Peaks and Assignments |

| ¹H NMR | The proton NMR spectrum provides a clear map of the hydrogen environments within the molecule. Key signals include a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and multiplets for the cyclohexyl ring protons. |

| ¹³C NMR | The carbon NMR spectrum reveals the distinct carbon environments. Characteristic peaks include those for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the cyclohexyl ring. |

| Infrared (IR) | The IR spectrum displays strong absorption bands characteristic of its functional groups: a sharp peak for the C=O stretch of the ketone and another for the C=O stretch of the ester. |

| Mass Spectrometry (MS) | The mass spectrum typically shows the molecular ion peak (M+) at m/z 170. The fragmentation pattern is consistent with the structure, often showing losses of the ethoxy group or other fragments of the cyclohexyl ring.[7][8] |

Synthesis of Ethyl 4-Oxocyclohexanecarboxylate

The industrial preparation of ethyl 4-oxocyclohexanecarboxylate generally involves the selective oxidation of a cyclohexane derivative followed by esterification.[1] A common laboratory-scale synthesis involves the oxidation of ethyl cyclohexanecarboxylate.

Experimental Protocol: Oxidation of Ethyl Cyclohexanecarboxylate

This protocol outlines a general procedure for the synthesis of ethyl 4-oxocyclohexanecarboxylate.

Materials:

-

Ethyl cyclohexanecarboxylate

-

Chromium trioxide or other suitable oxidizing agent

-

Appropriate solvent (e.g., acetic acid, acetone)

-

Quenching agent (e.g., isopropanol)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve ethyl cyclohexanecarboxylate in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer, and cool the mixture in an ice bath.

-

Slowly add the oxidizing agent to the cooled solution while maintaining the temperature within a controlled range.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, quench the reaction by the slow addition of a quenching agent.

-

Perform a work-up procedure, which typically involves dilution with water and extraction with an organic solvent.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure ethyl 4-oxocyclohexanecarboxylate.

Applications in Drug Discovery and Organic Synthesis

The dual functionality of ethyl 4-oxocyclohexanecarboxylate makes it a valuable precursor for a wide array of biologically active molecules.

Synthesis of Tranexamic Acid

A notable application is in the synthesis of Tranexamic Acid, an antifibrinolytic agent used to treat or prevent excessive blood loss.[9] The synthesis involves a multi-step process starting from ethyl 4-oxocyclohexanecarboxylate.[9]

Workflow for Tranexamic Acid Synthesis:

Caption: Synthetic pathway from Ethyl 4-Oxocyclohexanecarboxylate to Tranexamic Acid.

Precursor to Dopamine Agonists and Other Bioactive Scaffolds

Ethyl 4-oxocyclohexanecarboxylate serves as a key starting material in the preparation of dopamine agonists and the core structures of tetracyclic diterpenes.[1] Its utility extends to the synthesis of various other pharmaceutical intermediates. For instance, it is a building block for creating spirocyclic compounds, which are of increasing interest in medicinal chemistry due to their unique three-dimensional structures.[10]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with ethyl 4-oxocyclohexanecarboxylate.

Hazard Identification:

-

Irritant: Causes skin, eye, and respiratory tract irritation.[1]

-

Harmful: May be harmful if swallowed or inhaled.[1]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Use in a well-ventilated area, such as a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

Ethyl 4-oxocyclohexanecarboxylate is a foundational building block in organic synthesis, offering a gateway to a diverse range of complex molecules with significant biological and pharmaceutical applications. Its dual reactivity, embodied by the ketone and ester functionalities, provides chemists with a versatile tool for constructing intricate molecular frameworks. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is crucial for researchers aiming to leverage its full synthetic potential in the ongoing quest for novel and improved therapeutic agents.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 317638, Ethyl 4-oxocyclohexanecarboxylate.

- Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (2015).

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Dodda, M. R., et al. (2015). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate.

- ResearchGate. (n.d.). Selected example of bioactive spirocyclic compounds.

- Gomez-Gutierrez, P., et al. (2022). Spirocyclic derivatives as antioxidants: a review. Molecules, 27(19), 6539.

- Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra.

- ResearchGate. (n.d.). Some biologically active spiroheterocyclic compounds.

- Chem Ed by Dr. J. P. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- Roth, B. L. (2018). How ligands illuminate GPCR molecular pharmacology. Cell, 172(5), 899-901.

- Afinidad. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl 4-Oxocyclohexanecarboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Page loading... [guidechem.com]

- 5. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-oxocyclohexanecarboxylate 97 17159-79-4 [sigmaaldrich.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

The Synthetic Precursor as Pharmacological Architect: Unveiling the Role of Ethyl 1-Ethyl-4-Oxocyclohexanecarboxylate in Antifibrinolytic Therapy

Abstract

This technical guide delves into the pharmacological significance of ethyl 1-ethyl-4-oxocyclohexanecarboxylate, not as a direct therapeutic agent, but as a pivotal structural precursor in the synthesis of potent active pharmaceutical ingredients (APIs). While the title compound itself does not exhibit a direct mechanism of action on biological systems, its core cyclohexanecarboxylate scaffold is fundamental to the therapeutic efficacy of drugs derived from it. This guide will illuminate this concept by focusing on the synthesis and mechanism of action of Tranexamic Acid, a crucial antifibrinolytic agent, for which the closely related ethyl 4-oxocyclohexanecarboxylate serves as a key starting material. We will explore the synthetic pathway, elucidate the detailed molecular mechanism of Tranexamic Acid, and analyze the critical structure-activity relationships that underscore the importance of the cyclohexanecarboxylate moiety. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the journey from a chemical intermediate to a life-saving therapeutic.

Introduction: The Unseen Influence of a Chemical Intermediate

In the landscape of drug discovery and development, the focus is often placed on the final active pharmaceutical ingredient (API) and its direct interactions with biological targets. However, the synthetic precursors and chemical intermediates used in their creation are the unsung heroes that provide the essential molecular architecture. This compound and its parent compound, ethyl 4-oxocyclohexanecarboxylate, are prime examples of such foundational molecules.[1] These compounds, while not biologically active in their own right, offer a versatile and sterically defined cyclohexanone ring structure that is instrumental in building more complex and pharmacologically active molecules.[2][3] This guide will dissect the journey of the 4-oxocyclohexanecarboxylate core to its ultimate function as part of a life-saving drug, Tranexamic Acid.

From Precursor to Potent Drug: The Synthesis of Tranexamic Acid

The transformation of ethyl 4-oxocyclohexanecarboxylate into Tranexamic Acid is a multi-step chemical synthesis that masterfully installs the necessary functional groups to impart biological activity. The process highlights the utility of the starting material's keto-ester functionality.[1][4]

Synthetic Pathway Overview

A novel and efficient synthetic route transforms the readily available ethyl 4-oxocyclohexanecarboxylate into Tranexamic Acid under mild conditions, avoiding the use of toxic and costly reagents.[1][4] The key steps of this synthesis are outlined below.

Experimental Protocol: Synthesis of Tranexamic Acid

The following is a detailed, step-by-step methodology for the synthesis of Tranexamic Acid from ethyl 4-oxocyclohexanecarboxylate:[1][4]

-

Cyanohydrin Formation: Ethyl 4-oxocyclohexanecarboxylate is treated with sodium cyanide to form the corresponding cyanohydrin.

-

Dehydration: The cyanohydrin intermediate is then dehydrated using a mixture of phosphorus oxychloride and pyridine to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.

-

Saponification: The resulting ester is saponified to the carboxylic acid using methanolic potassium hydroxide, affording 4-cyano-cyclohex-3-ene-1-carboxylic acid.

-

Reductive Amination: The cyano-acid is then subjected to reductive amination in methanolic ammonium hydroxide over a Raney nickel catalyst. This step yields a mixture of 4-aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analogue.

-

Catalytic Hydrogenation: The mixture is further subjected to catalytic hydrogenation over a wet palladium-on-carbon (10% Pd-C) catalyst in aqueous methanol. This step saturates the double bond and results in an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids.

-

Purification: The desired trans-isomer, Tranexamic Acid, is isolated and purified by recrystallization from an acetone-water mixture.

Caption: Synthetic pathway from ethyl 4-oxocyclohexanecarboxylate to Tranexamic Acid.

The Core Mechanism of Action: Tranexamic Acid as an Antifibrinolytic Agent

Tranexamic Acid functions as a potent antifibrinolytic agent, meaning it prevents the breakdown of blood clots (fibrinolysis).[5][6] Its mechanism is a classic example of competitive inhibition and is intrinsically linked to its molecular structure, which mimics the amino acid lysine.[7][8]

The Fibrinolytic Cascade: A Brief Overview

Under normal physiological conditions, the breakdown of fibrin clots is initiated by the conversion of an inactive zymogen, plasminogen, into the active enzyme plasmin. This conversion is primarily mediated by tissue plasminogen activator (t-PA).[5][9] Plasmin then degrades the fibrin meshwork of the clot into soluble fragments. Both plasminogen and t-PA have specific lysine-binding sites that allow them to bind to fibrin, localizing the fibrinolytic activity to the site of the clot.[8][10]

Competitive Inhibition of Plasminogen Activation

Tranexamic Acid exerts its effect by acting as a lysine analogue.[7][8] It competitively and reversibly binds to the lysine-binding sites on plasminogen.[5][7][11] There is one high-affinity and several low-affinity lysine-binding sites on plasminogen.[10][12] By occupying these sites, Tranexamic Acid prevents plasminogen from binding to the lysine residues on the surface of fibrin.[5][8][9] This blockage has a crucial consequence: it inhibits the conversion of plasminogen to plasmin, thereby preventing fibrinolysis and stabilizing the clot.[5][7] At higher concentrations, Tranexamic Acid can also non-competitively inhibit the activity of already formed plasmin.[7]

Caption: Mechanism of action of Tranexamic Acid in inhibiting fibrinolysis.

Structure-Activity Relationship: The Importance of the Cyclohexane Core

The therapeutic efficacy of Tranexamic Acid is critically dependent on its specific stereochemistry, which is established during its synthesis from the cyclohexanone precursor.

| Feature | Importance in Mechanism of Action |

| Cyclohexane Ring | Provides a rigid scaffold that correctly orients the functional groups in three-dimensional space. |

| trans-Stereochemistry | The trans arrangement of the aminomethyl and carboxylic acid groups is crucial for optimal binding to the lysine-binding sites of plasminogen. The cis-isomer is pharmacologically inactive. |

| Carboxylic Acid Group | Mimics the carboxylate of lysine, enabling electrostatic interactions within the binding site. |

| Aminomethyl Group | Mimics the protonated amino group of lysine, forming key interactions within the binding site. |

The distance between the carboxylate and the protonated amino group in the trans-conformation of Tranexamic Acid closely mimics that of lysine, allowing it to act as a highly effective competitive inhibitor. The cyclohexane ring, derived from the initial ethyl 4-oxocyclohexanecarboxylate, is therefore not merely a passive linker but an essential component of the pharmacophore, ensuring the precise spatial arrangement of the key interacting moieties.

Conclusion

This compound, and its parent compound, exemplify the critical role of chemical intermediates in drug development. While devoid of a direct biological mechanism of action, the 4-oxocyclohexanecarboxylate core provides the foundational structure for the synthesis of Tranexamic Acid, a vital antifibrinolytic drug. The journey from this simple keto-ester to a potent, life-saving therapeutic underscores the elegance of chemical synthesis in creating molecules with precise three-dimensional structures tailored for specific biological targets. Understanding this relationship between a synthetic precursor and the mechanism of action of the final API is fundamental for the continued innovation of new and improved therapeutics.

References

- Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.

- Al-Gharabli, S. I., et al. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of the Iranian Chemical Society, 11, 881-891.

- Tafur, A. J., & Mohanan, E. (2023). Tranexamic Acid. In StatPearls.

- LSHTM-CTU. (2019, September 30). INFORMATIVE || How Tranexamic Acid (#TXA) Stops Bleeding: The Mechanism of Action [Video]. YouTube.

- Vanga, M. R., et al. (2016).

- National Center for Biotechnology Information. (n.d.). Tranexamic Acid. In PubChem.

- Patsnap. (2024, July 17). What is the mechanism of Tranexamic Acid?

- Al-Horani, R. A., & Al-Hilal, T. A. (2023). Tranexamic acid for haemostasis and beyond: does dose matter?

- Sabharwal, V., et al. (2019).

- Der Pharma Chemica. (n.d.).

- Markus, G., et al. (1979). The binding of tranexamic acid to native (Glu) and modified (Lys) human plasminogen and its effect on conformation. The Journal of Biological Chemistry, 254(4), 1211-1216.

- Al-Gharabli, S. I., et al. (2013).

- Dr. Oracle. (2025, April 5). What is the mechanism of action of Tranexamic Acid (TXA)?

- Dr. Oracle. (2025, October 7). What is the mechanism of action of tranexamic acid (TXA)?

- ResearchGate. (n.d.). Mechanism of action of tranexamic acid. (a) Fibrinolysis starts when... [Image].

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tranexamic acid for haemostasis and beyond: does dose matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

An In-depth Technical Guide to Ethyl 1-ethyl-4-oxocyclohexanecarboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a substituted cyclic β-keto ester with potential applications as a versatile building block in organic synthesis. Its structure, featuring a cyclohexanone ring with both an ethyl ester and an ethyl group at the α-position to the ester, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on the underlying chemical principles and practical considerations for its use in a research setting.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate[1] |

| CAS Number | 59032-71-2[1] |

| Molecular Formula | C₁₁H₁₈O₃[1] |

| Molecular Weight | 198.26 g/mol [1] |

| Canonical SMILES | CCC1(C(=O)OCC)CCC(=O)CC1 |

Synthesis of this compound

The most direct and logical synthetic route to this compound involves the alkylation of its readily available precursor, ethyl 4-oxocyclohexanecarboxylate.

Synthesis of the Precursor: Ethyl 4-oxocyclohexanecarboxylate

Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) is a commercially available starting material.[2][3] Its industrial preparation typically involves the oxidation of ethyl cyclohexanecarboxylate.[4]

Proposed Synthesis via Alkylation

The introduction of the ethyl group at the C1 position can be achieved through a standard enolate alkylation reaction. The presence of the ester group acidifies the α-proton, facilitating its removal by a suitable base to form a nucleophilic enolate, which then reacts with an ethyl halide.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Proposed):

This protocol is a generalized procedure based on standard alkylation of β-keto esters and should be optimized for specific laboratory conditions.

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous solvent (e.g., THF, DMF)

-

Ethyl iodide (EtI) or Ethyl bromide (EtBr)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Chemical Properties and Reactivity

This compound possesses two key functional groups that dictate its reactivity: a ketone and an ester. The presence of a quaternary carbon at the C1 position means it lacks an enolizable proton at this site, which differentiates its reactivity from its precursor. The ketone at the C4 position remains susceptible to a wide range of nucleophilic additions and reductions.

Spectroscopic Analysis

Table 2: Spectroscopic Data of Ethyl 4-oxocyclohexanecarboxylate (Precursor)

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl ester protons, and the protons of the cyclohexanone ring.[5][6] |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, and the carbons of the cyclohexanone ring.[2] |

| IR Spectroscopy | Strong absorption bands for the C=O stretching of the ketone and the ester.[2] |

Predicted Spectroscopic Changes for this compound:

-

¹H NMR: The spectrum will show additional signals for the protons of the newly introduced ethyl group at the C1 position. The integration of the signals will reflect the increased number of protons. The signal for the enolizable proton at C1 in the precursor will be absent.

-

¹³C NMR: The spectrum will exhibit two additional carbon signals corresponding to the ethyl group at C1. The chemical shift of the C1 carbon will be significantly altered due to the substitution.

-

Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of 198.26 g/mol .[1]

Potential Applications in Drug Development and Organic Synthesis

While specific applications for this compound are not extensively documented, its precursor is a known intermediate in the synthesis of various pharmaceutically relevant compounds.[4][7][8] For instance, ethyl 4-oxocyclohexanecarboxylate is employed in the preparation of dopamine agonists and the skeletons of tetracyclic diterpenes.[4][9] It is also a starting material for the synthesis of tranexamic acid.[10][11]

The introduction of the C1-ethyl group in this compound provides a point of structural diversity. This modification can be leveraged to synthesize analogs of known bioactive molecules, potentially leading to compounds with altered pharmacological profiles, such as improved potency, selectivity, or pharmacokinetic properties. The 4-oxo group remains a handle for further chemical transformations, allowing for the construction of spirocyclic systems or the introduction of other functional groups.

Caption: Potential application pathways for this compound.

Conclusion

This compound is a structurally interesting molecule with considerable potential as an intermediate in organic synthesis. While detailed literature on its synthesis and applications is currently limited, its preparation via the alkylation of the readily available ethyl 4-oxocyclohexanecarboxylate is a chemically sound and feasible approach. The functional group handles present in the molecule offer multiple avenues for further chemical modification, making it a promising scaffold for the development of novel compounds in medicinal chemistry and other areas of chemical research. Further investigation into its synthesis and reactivity is warranted to fully explore its utility.

References

Sources

- 1. This compound | C11H18O3 | CID 21911982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl 4-oxocyclohexanecarboxylate(17159-79-4) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. lookchem.com [lookchem.com]

- 9. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Synthesis and Applications of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate

This technical guide provides a comprehensive overview of ethyl 1-ethyl-4-oxocyclohexanecarboxylate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reaction mechanisms, physicochemical properties, and applications.

Introduction and Significance

This compound is a substituted cyclic β-keto ester that serves as a crucial building block in the synthesis of complex organic molecules. Its structure, featuring a reactive α-carbon flanked by a ketone and an ester group, allows for a variety of chemical transformations, making it a versatile intermediate. This guide will delve into the core aspects of this compound, providing both theoretical understanding and practical methodologies for its preparation and use. The applications of this compound are notable in medicinal chemistry, where it has been employed in the synthesis of dopamine agonists and other therapeutic agents.[1][2]

Synthesis of this compound

The primary route for the synthesis of this compound is through the alkylation of its precursor, ethyl 4-oxocyclohexanecarboxylate.[3][4][5] This reaction is a classic example of enolate chemistry, a cornerstone of carbon-carbon bond formation in organic synthesis.

Synthesis of the Precursor: Ethyl 4-oxocyclohexanecarboxylate

The precursor, ethyl 4-oxocyclohexanecarboxylate, can be synthesized via the Dieckmann condensation of a 1,7-diester.[6] This intramolecular reaction is an effective method for forming five- and six-membered rings. Alternatively, it can be prepared by the oxidation of ethyl cyclohexanecarboxylate.[7] Commercially, ethyl 4-oxocyclohexanecarboxylate is readily available from various chemical suppliers.[8][9][10]

Alkylation Reaction: From Precursor to Product

The synthesis of the title compound involves the deprotonation of the α-carbon of ethyl 4-oxocyclohexanecarboxylate to form a nucleophilic enolate, which then undergoes an SN2 reaction with an ethyl halide.[3][4][5]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Anhydrous Ethanol

-

Sodium metal

-

Ethyl iodide (or ethyl bromide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol. Carefully add sodium metal (1.1 equivalents) in small portions. The reaction is exothermic and generates hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) dropwise with stirring. Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.[11]

-

Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the enolate solution. The reaction mixture may be stirred at room temperature or gently heated under reflux to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. Neutralize the mixture with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[11]

Reaction Mechanism

The alkylation of the β-keto ester proceeds through a well-established enolate mechanism.

Sources

- 1. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. fiveable.me [fiveable.me]

- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. scbt.com [scbt.com]

- 10. Ethyl 4-Oxocyclohexanecarboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Ethyl 4-Oxocyclohexanecarboxylate: A Linchpin Intermediate in the Synthesis of Bioactive Molecules

A Note on the Subject Compound: This guide addresses the biological relevance and applications of ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) . Extensive literature review reveals no available scientific data concerning the biological activity of "ethyl 1-ethyl-4-oxocyclohexanecarboxylate." The substitution at the C1 position fundamentally alters the molecule, and it does not appear to be a compound of common scientific study. Therefore, this document focuses on its widely studied and commercially significant structural analog, which is a critical precursor in the development of various therapeutic agents.

Executive Summary

Ethyl 4-oxocyclohexanecarboxylate is not primarily recognized for its direct biological activity. Instead, its profound importance in the pharmaceutical and chemical industries stems from its role as a versatile and fundamental building block.[1] The presence of both a ketone and an ester functional group within its cyclohexanone framework makes it an ideal starting material for the synthesis of complex, biologically active molecules.[1][2] This guide elucidates the chemical properties, synthetic applications, and indirect biological significance of ethyl 4-oxocyclohexanecarboxylate, providing researchers and drug development professionals with a comprehensive understanding of its utility in medicinal chemistry.

Chemical Profile and Properties

Ethyl 4-oxocyclohexanecarboxylate is a clear, colorless to pale yellow liquid with an ester-like odor.[3][4] It is sparingly soluble in water but readily soluble in common organic solvents like ethanol and chloroform.[2][3] Its chemical structure is foundational to its synthetic versatility.

Key Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 17159-79-4 | [5][6] |

| Molecular Formula | C₉H₁₄O₃ | [5][6] |

| Molecular Weight | 170.21 g/mol | [5] |

| IUPAC Name | ethyl 4-oxocyclohexane-1-carboxylate | [5] |

| Synonyms | 4-(Ethoxycarbonyl)cyclohexanone, Ethyl cyclohexanone-4-carboxylate | [5] |

| Density | 1.068 g/mL at 25 °C | [3] |

| Boiling Point | 150-152 °C at 40 mmHg | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

Chemical Structure

Caption: Chemical structure of ethyl 4-oxocyclohexanecarboxylate.

Pivotal Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The primary biological significance of ethyl 4-oxocyclohexanecarboxylate is indirect, realized through its conversion into potent therapeutic agents. Its bifunctional nature allows for a wide range of chemical transformations, making it a cornerstone intermediate.

Synthesis of Tranexamic Acid

A notable application is in a novel, mild-condition synthetic route for Tranexamic acid, an important antifibrinolytic drug used to control bleeding.[7] The process leverages the ketone and ester functionalities to build the final aminomethyl-carboxylic acid structure.

Workflow: Synthesis of Tranexamic Acid

Caption: Synthetic pathway from ethyl 4-oxocyclohexanecarboxylate to Tranexamic Acid.[7]

Precursor for Dopamine Agonists and Diterpenes

Ethyl 4-oxocyclohexanecarboxylate is explicitly cited as a key starting material in the preparation of dopamine agonists and the complex skeletons of tetracyclic diterpenes.[3][8]

-

Dopamine Agonists: These are critical drugs for managing neurological conditions such as Parkinson's disease and hyperprolactinemia. The cyclohexanone ring provides a scaffold that can be elaborated into more complex structures that mimic the action of dopamine.

-

Tetracyclic Diterpenes: This class of natural products includes compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The molecule serves as a foundational ring system for building these intricate structures.

Intermediate for Diverse Bioactive Scaffolds

The utility of this compound extends to a broad range of therapeutic targets:

-

Antihistamines: It has been used to prepare analogs of terfenadine to investigate structure-activity relationships related to histamine H1 receptor affinity and hERG channel binding, which is crucial for cardiac safety assessment.[9]

-

General Pharmaceutical Synthesis: It is described as a raw material for synthesizing various classes of drugs, including antibiotics (such as fluoroquinolones), antidepressants, and antiepileptic drugs like phenobarbital.[10]

-

Anti-inflammatory Agents: The cyclohexanone core is a common feature in many steroidal and non-steroidal anti-inflammatory drugs, and this ester serves as a convenient starting point for their synthesis.[4]

Application in Biocatalysis and Enzyme Studies

Beyond its role in chemical synthesis, ethyl 4-oxocyclohexanecarboxylate serves as a valuable substrate for studying enzymatic transformations. It is employed in research on cyclohexanone monooxygenase and its mutants.[2][3][8] These enzymes are powerful biocatalysts that can perform Baeyer-Villiger oxidations, converting ketones to esters or lactones. Studying the interaction of this substrate with such enzymes provides critical insights into:

-

Enzyme mechanism and substrate specificity.

-

The potential for developing green, enzyme-catalyzed synthetic routes to valuable chiral molecules.

-

Metabolic pathways in microorganisms.

Postulated Biological Relevance and Structure-Activity Relationships (SAR)

While no direct biological activity has been reported for ethyl 4-oxocyclohexanecarboxylate itself, studies on structurally related cyclohexene derivatives offer insights into how this scaffold can be modified to elicit biological effects. For example, research on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety has demonstrated significant anti-inflammatory and antimicrobial properties.[11]

-

Anti-inflammatory Activity: Certain derivatives were found to strongly inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[11] This suggests that the cyclohexane ring, when appropriately functionalized, is a viable scaffold for developing novel anti-inflammatory agents.

-

Antimicrobial Activity: Specific substitutions on the cyclohexane-derived ring system have led to compounds with bacteriostatic activity against strains like S. aureus and selective inhibition of Y. enterocolitica.[11]

These findings underscore the potential of the 4-oxocyclohexanecarboxylate core as a foundational structure in medicinal chemistry. Its lack of inherent activity makes it an ideal, non-interfering template upon which biological function can be built through targeted chemical modification.

Experimental Protocol: Cyanohydrin Formation (Step 1 towards Tranexamic Acid)

The following protocol is a representative first step in utilizing ethyl 4-oxocyclohexanecarboxylate for further synthesis, based on the described pathway to Tranexamic acid.[7]

Objective: To convert the ketone functionality of ethyl 4-oxocyclohexanecarboxylate into a cyanohydrin.

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Sodium cyanide (NaCN)

-

Glacial acetic acid

-

Anhydrous ethanol

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Drying tube (e.g., with CaCl₂)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous ethanol. Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Causality: The reaction is performed at low temperature to control the exothermic reaction and minimize side product formation. Anhydrous conditions prevent unwanted hydrolysis of the ester.

-

-

Reagent Addition: In a separate beaker, prepare a solution of sodium cyanide (1.1 eq) in a minimal amount of water and add it dropwise to the cooled, stirring solution of the starting material.

-

Causality: A slight excess of the nucleophile (cyanide) ensures complete conversion of the ketone. Dropwise addition maintains temperature control. Extreme caution must be exercised when handling sodium cyanide as it is highly toxic.

-

-

Acidification: After the addition of sodium cyanide is complete, slowly add glacial acetic acid (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Causality: The acid protonates the initially formed alkoxide, driving the reaction to completion to form the stable cyanohydrin. It also generates HCN in situ, the active nucleophile. This step must be performed in a well-ventilated fume hood.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Self-Validation: TLC provides a direct visual confirmation that the starting ketone (which is typically more nonpolar) is being converted to the more polar cyanohydrin product.

-

-

Work-up and Isolation: Once the reaction is complete, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.

-

Causality: The bicarbonate quench neutralizes excess acid and any remaining HCN. The extraction procedure isolates the organic product from the aqueous phase.

-

Conclusion

Ethyl 4-oxocyclohexanecarboxylate stands as a testament to the principle that a molecule's significance is not always defined by its intrinsic biological activity. Its value lies in its potential—its role as a versatile and reliable synthetic intermediate. For researchers in drug discovery, it represents a readily available, bifunctional scaffold that provides a gateway to a vast chemical space of therapeutic agents, from antifibrinolytics and dopamine agonists to novel anti-inflammatory and antimicrobial compounds. While direct biological effects remain uninvestigated, its established utility as a precursor solidifies its authoritative position as a key building block in the synthesis of molecules that impact human health.

References

- Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638.

- A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.

- Cas 17159-79-4,Ethyl 4-oxocyclohexanecarboxyl

- Cas No.

- Ethyl 4-oxocyclohexanecarboxylate: A Versatile Chemical Intermediate for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-Oxocyclohexanecarboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. Selling Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 99% In stock suppliers|Tocopharm [tocopharm.com]

- 9. Page loading... [guidechem.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. mdpi.com [mdpi.com]

The Strategic Role of Ethyl 1-Ethyl-4-Oxocyclohexanecarboxylate Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, conformational rigidity, and versatile functionalization is perpetual. Among the myriad of building blocks available to the discerning chemist, cyclohexanone derivatives have long been prized for their utility. This guide delves into a specific, yet highly promising, subclass: ethyl 1-ethyl-4-oxocyclohexanecarboxylate and its derivatives. This monograph, intended for researchers, scientists, and drug development professionals, will elucidate the synthesis, chemical intricacies, and burgeoning applications of this molecular framework, providing a comprehensive understanding of its potential in crafting the next generation of therapeutics.

The Core Scaffold: Synthesis and Properties of this compound

The journey into the derivatives of this compound begins with a firm grasp of the parent compound's synthesis and inherent chemical characteristics. The core structure, ethyl 4-oxocyclohexanecarboxylate, is a commercially available starting material, serving as the foundational element for further elaboration.[1][2][3][4]

Synthesis of the 1-Ethyl Core Structure

The introduction of the ethyl group at the C1 position, alpha to the ester, is a critical step in creating the title compound, this compound. This transformation is typically achieved through a classic enolate alkylation reaction. The causality behind this experimental choice lies in the acidity of the alpha-proton to the ester, which can be selectively removed by a suitable base to form a nucleophilic enolate. This enolate then readily undergoes a substitution reaction with an ethyl halide, such as ethyl iodide or ethyl bromide.

A general workflow for this synthesis is depicted below:

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride, in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to a low temperature (typically -78 °C for LDA or 0 °C for NaH).

-

Enolate Formation: A solution of ethyl 4-oxocyclohexanecarboxylate in dry THF is added dropwise to the cooled base solution. The reaction mixture is stirred for a predetermined time (e.g., 30-60 minutes) to ensure complete enolate formation.

-

Alkylation: Ethyl iodide or ethyl bromide is then added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Physicochemical Properties

The addition of the ethyl group at the C1 position imparts distinct physicochemical properties to the molecule compared to its unsubstituted precursor. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₈O₃[5] |

| Molecular Weight | 198.26 g/mol [5] |

| CAS Number | 59032-71-2[5] |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not readily available |

| Solubility | Sparingly soluble in water; soluble in common organic solvents[2] |

Derivatization Pathways: Unleashing the Synthetic Potential

The true value of this compound as a building block lies in the reactivity of its two key functional groups: the ketone and the ester. These handles allow for a multitude of chemical transformations, leading to a diverse array of derivatives with potential applications in drug discovery.

Caption: Derivatization pathways of this compound.

Reactions at the Ketone Functionality

The ketone at the C4 position is a prime site for a variety of chemical transformations:

-

Reductive Amination: This powerful reaction allows for the introduction of a nitrogen-containing substituent, a common feature in many bioactive molecules. The ketone can be reacted with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to form a diverse range of aminocyclohexane derivatives.

-

Wittig and Related Reactions: The ketone can be converted to an exocyclic double bond through reactions with phosphorus ylides (Wittig reaction) or other olefination reagents. This opens up avenues for further functionalization of the newly formed alkene.

-

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols, introducing new carbon-carbon bonds and increasing molecular complexity.

-

Spirocyclization: The ketone can serve as an electrophilic center for intramolecular reactions or as a handle for the construction of spirocyclic systems. Spirocycles are of significant interest in medicinal chemistry due to their unique three-dimensional structures and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[6][7][8][9][10]

Transformations of the Ester Group

The ethyl ester at the C1 position provides another point of diversification:

-

Hydrolysis: Saponification of the ester with a base (e.g., NaOH, KOH) followed by acidification yields the corresponding carboxylic acid. This acid can then be coupled with amines to form amides or used in other transformations.

-

Amidation: Direct reaction of the ester with amines, often at elevated temperatures or with catalysis, can produce a variety of amide derivatives.

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a hydroxymethyl group, which can be further functionalized.

Applications in Drug Discovery and Development: A Landscape of Opportunity

While the parent compound, ethyl 4-oxocyclohexanecarboxylate, is a known intermediate in the synthesis of various pharmaceuticals, including dopamine agonists and tranexamic acid, the specific applications of its 1-ethyl derivative are an emerging area of research.[2][11] The structural modifications introduced by the 1-ethyl group can significantly influence the pharmacological properties of the resulting derivatives.

The diverse array of derivatives accessible from this compound makes this scaffold a valuable starting point for the synthesis of compound libraries for high-throughput screening. The ability to systematically modify the substituents at both the C1 and C4 positions allows for a thorough exploration of the structure-activity relationship (SAR) for a given biological target.

Potential Therapeutic Areas:

The core cyclohexanone structure is present in a wide range of biologically active molecules. Derivatives of this compound could potentially be explored for activity in areas such as:

-

Neuroscience: The synthesis of novel dopamine and serotonin receptor modulators.

-

Oncology: The development of kinase inhibitors or compounds that disrupt protein-protein interactions.

-

Infectious Diseases: The creation of new antibacterial or antiviral agents.

-

Inflammation and Immunology: The design of inhibitors for enzymes involved in inflammatory pathways.

The introduction of the 1-ethyl group can provide a valuable vector for exploring new chemical space and potentially overcoming challenges such as metabolic instability or off-target effects seen with existing drug candidates.

Conclusion and Future Perspectives

This compound represents a versatile and underexplored scaffold in the field of medicinal chemistry. Its straightforward synthesis from a readily available starting material, combined with the presence of two orthogonal functional groups, provides a rich platform for the generation of diverse and complex molecular architectures. While the full therapeutic potential of its derivatives is still being uncovered, the foundational principles of its chemistry and the known bioactivity of related cyclohexanone structures suggest a promising future. For drug discovery and development teams, this scaffold offers a compelling opportunity to build novel compound collections and explore uncharted areas of chemical space in the pursuit of innovative medicines.

References

- Ningbo Inno Pharmchem Co., Ltd. Ethyl 4-oxocyclohexanecarboxylate: A Versatile Chemical Intermediate for Synthesis.

- PubChem. Ethyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information.